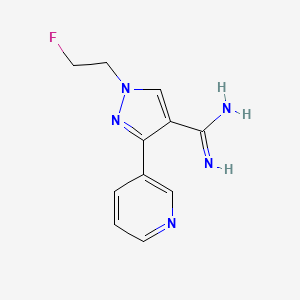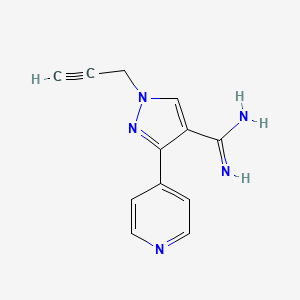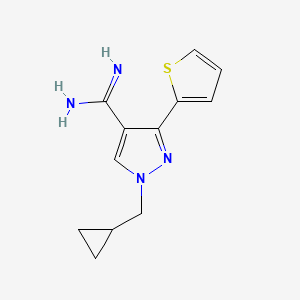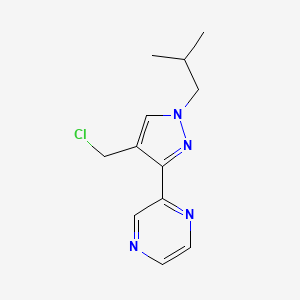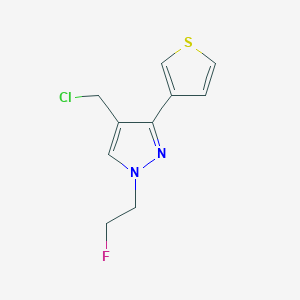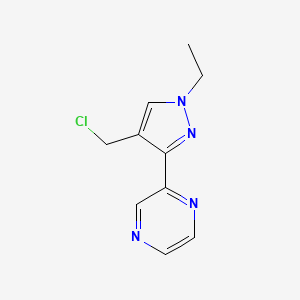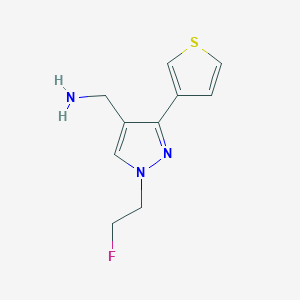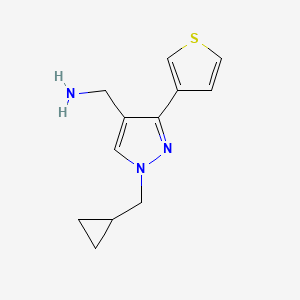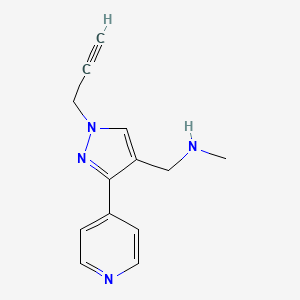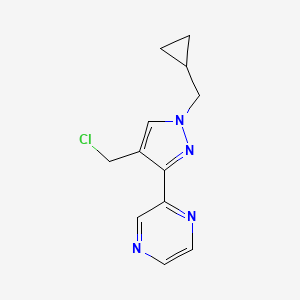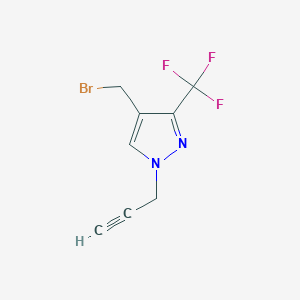
4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole, otherwise known as BMPT, is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. BMPT is a pyrazole derivative that contains a bromoalkyl group and a trifluoromethyl group, which makes it a highly potent compound. This compound has been studied in the context of synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Metal Binding and Complex Formation
- Back-to-Back Ligand with Dipyrazolylpyridine and Dipicolylamine Metal-Binding Domains : A study by Tovee et al. (2010) explored the reaction of a related compound, 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine, with dipicolylamine, leading to the formation of a ligand that can complex with palladium or platinum. This research highlights the potential of such compounds in creating complex metal-binding domains (Tovee et al., 2010).
Synthesis and Characterization of Trifluoromethylazoles
- Synthesis and pKa Determination by 19F NMR Spectroscopy : A study by Jones et al. (1996) focused on the synthesis of various trifluoromethylazoles, including derivatives of 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole. This work is significant for its contribution to understanding the pKa values of such compounds, which is crucial for their application in pH measurement in biological media (Jones et al., 1996).
Applications in Time-Resolved Fluorescence Immunoassay
- Synthesis, Separation, and Characterization of TRFIA Chelates : Pang Li-hua (2009) discussed the preparation of a bifunctional chelate intermediate of time-resolved fluorescence immunoassay, closely related to the chemical compound . This research emphasizes its application in immunoassays, highlighting its potential in biomedical research (Pang Li-hua, 2009).
Synthesis and Cytotoxic Activity
- Synthesis and Cytotoxic Activity of 1,3,4-Trisubstituted Pyrazoles : A study by Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole, starting with compounds structurally similar to 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole. This research provides valuable insights into the potential anticancer properties of these compounds (Srour et al., 2018).
Propriétés
IUPAC Name |
4-(bromomethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2/c1-2-3-14-5-6(4-9)7(13-14)8(10,11)12/h1,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYXVONITFDCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



